Technical Whitepaper: Chlorodicyclopentylphosphine
Technical Whitepaper: Chlorodicyclopentylphosphine
Topic: Chlorodicyclopentylphosphine: Physicochemical Profile, Synthesis, and Catalytic Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery
Executive Summary Chlorodicyclopentylphosphine (C₁₀H₁₈ClP) is a critical organophosphorus intermediate used primarily as a precursor for electron-rich, sterically demanding phosphine ligands. With a molecular weight of 204.68 g/mol , it serves as a pivotal building block in the synthesis of transition metal catalysts—specifically palladium and ruthenium complexes—that drive carbon-carbon and carbon-heteroatom bond formations in pharmaceutical manufacturing. This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and its strategic role in high-value drug development workflows.
Physicochemical Characterization
Molecular Identity & Constants
Accurate characterization of Chlorodicyclopentylphosphine is essential for stoichiometric precision in ligand synthesis. Note the distinction between the chloride derivative and its parent secondary phosphine (Dicyclopentylphosphine, CAS 5644-35-9), a common confusion in procurement.
| Property | Value | Notes |
| Molecular Weight | 204.68 g/mol | Calculated based on |
| CAS Number | 130914-24-8 | Distinct from Dicyclopentylphosphine (5644-35-9) |
| Appearance | Colorless to pale yellow liquid | Oxidizes rapidly in air |
| Density | 1.069 g/mL at 25 °C | |
| Boiling Point | ~130–135 °C at 10 mmHg | Extrapolated; typically distilled under high vacuum |
| Solubility | Soluble in THF, Toluene, Hexane | Reacts violently with water/alcohols |
| Air Sensitivity | High | Pyrophoric potential; store under Argon/Nitrogen |
Structural Analysis
The molecule features a phosphorus(III) center bonded to two cyclopentyl rings and one chlorine atom. The cyclopentyl groups provide significant steric bulk (Tolman cone angle estimation >140°), while the P-Cl bond offers a reactive handle for nucleophilic substitution, making it an ideal electrophile for synthesizing tertiary phosphines.
Synthesis & Production Methodology
Core Directive: Grignard Metathesis Protocol
While direct chlorination of secondary phosphines is possible, the most robust laboratory and pilot-scale route involves the controlled addition of cyclopentylmagnesium chloride to phosphorus trichloride (
Experimental Protocol
-
Reaction Type: Nucleophilic Substitution (Grignard)
-
Scale: 100 mmol basis
-
Atmosphere: Inert (Argon/Nitrogen)
Reagents:
-
Phosphorus Trichloride (
): 13.7 g (100 mmol) in anhydrous Ether or THF. -
Cyclopentylmagnesium Chloride (
): 200 mmol (2.0 M solution in Ether).
Step-by-Step Workflow:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush continuously with Argon.
-
Solvation: Charge the flask with
and 100 mL of anhydrous diethyl ether. Cool the system to -78 °C (dry ice/acetone bath) to suppress over-alkylation to the tertiary phosphine. -
Addition: Transfer the Cyclopentylmagnesium Chloride solution to the addition funnel. Add dropwise over 2 hours. Crucial: Maintain internal temperature below -60 °C. The stoichiometry (2:1) determines the selectivity for the disubstituted product.
-
Equilibration: Allow the mixture to warm slowly to room temperature overnight. A heavy precipitate of magnesium chloride (
) will form. -
Work-up: Filter the suspension through a Schlenk frit under inert gas pressure. Wash the solids with 2 x 20 mL anhydrous ether.
-
Isolation: Remove solvent from the filtrate in vacuo. Purify the residue via fractional distillation under reduced pressure (0.1–1 mmHg) to isolate Chlorodicyclopentylphosphine.
Synthesis Pathway Diagram
The following diagram illustrates the stepwise alkylation logic and potential side reactions.
Caption: Stepwise alkylation of PCl3. Controlling temperature and stoichiometry prevents the formation of the tertiary phosphine impurity.
Applications in Drug Development & Catalysis[3][5][6]
Ligand Precursor Utility
Chlorodicyclopentylphosphine is not typically the final catalyst but the "genetic parent" of high-performance ligands. Its P-Cl bond is readily displaced by:
-
Lithium Reagents: To form bulky, electron-rich biaryl phosphines (e.g., Buchwald-type ligands).
-
Amines: To form aminophosphines for asymmetric hydrogenation.
Mechanism of Action in Cross-Coupling
In drug discovery, this compound enables the synthesis of ligands that stabilize Palladium(0) species. The cyclopentyl groups provide a balance of electron donation (increasing oxidative addition rates) and steric bulk (facilitating reductive elimination). This is vital for coupling sterically hindered substrates common in active pharmaceutical ingredients (APIs).
Catalytic Cycle Visualization
The diagram below depicts how a ligand derived from Chlorodicyclopentylphosphine (
Caption: The steric bulk of cyclopentyl groups (L) accelerates the Reductive Elimination step, crucial for high turnover in API synthesis.
Handling, Safety, and Stability
Critical Safety Hazards
-
Corrosivity: Hydrolyzes immediately upon contact with moisture to release Hydrochloric Acid (HCl) and phosphinous acid. Causes severe skin and eye burns.[1]
-
Pyrophoricity: While not always spontaneously flammable, high surface area spills on paper or cloth can ignite.
Storage Protocol
-
Container: Schlenk flask or Teflon-sealed ampoule.
-
Environment: Glovebox (Nitrogen/Argon atmosphere, <1 ppm
/ ). -
Shelf-Life: 6–12 months if seal integrity is maintained. Degradation is indicated by the formation of white solids (oxides/acids).
References
-
Sigma-Aldrich. Chlorodicyclopentylphosphine Product Specification & MSDS. Retrieved from
- Busacca, C. A., et al. (2011). Phosphine Ligands in Catalysis: Design and Synthesis. Chemical Reviews.
-
ChemicalBook. Chlorodicyclopentylphosphine (CAS 130914-24-8) Properties. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Dicyclopentylphosphine derivatives. Retrieved from
